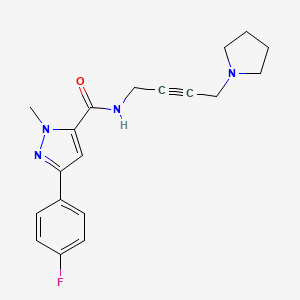

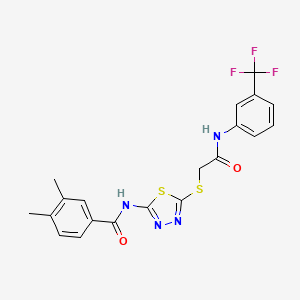

![molecular formula C21H19ClN4 B2983148 N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 862487-97-6](/img/structure/B2983148.png)

N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound that contains several functional groups and rings, including a benzyl group, a chlorophenyl group, a pyrazolo[1,5-a]pyrimidine ring, and an amine group .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, pyrimido[4,5-d]pyrimidine derivatives can be synthesized from 5-acetyl-4-aminopyrimidines . The process involves acylation followed by cyclization .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, pyrimido[4,5-d]pyrimidines can undergo a variety of reactions, including reductive amination and cyclization .科学的研究の応用

Antibacterial Activity

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for antibacterial activity against various bacterial strains. Some compounds in this class have shown higher antibacterial activity than standard drugs .

Anti-tubercular Activity

The structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine derivatives have revealed that certain substitutions on the phenyl ring can lead to improved anti-tubercular activity .

JAK Inhibition for Autoimmune Diseases

Compounds with a pyrazolo[1,5-a]pyrimidine scaffold have been designed to inhibit Janus kinase (JAK), which is a target for the treatment of autoimmune diseases. Some derivatives exhibit high selectivity and potency against JAK1 .

Cancer Treatment via CDK2 Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is used in the design of small molecules that inhibit cyclin-dependent kinase 2 (CDK2), a target for selective cancer treatment .

Anticancer Activity

New heterocyclic derivatives containing pyrazolo[1,5-a]pyrimidine linkage have been synthesized and tested for in-vitro anticancer activity against various cancer cell lines .

Cytotoxic Activities Against Cancer Cell Lines

Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit superior cytotoxic activities against certain cancer cell lines such as MCF-7 and HCT-116 .

将来の方向性

作用機序

Target of Action

The primary targets of N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine are Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and Cyclin-Dependent Kinase 2 (CDK2) . EGFR-TK plays a crucial role in cellular activities including growth, differentiation, metabolism, adhesion, motility, and death . CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

This compound interacts with its targets by inhibiting their activities. It shows significant inhibitory activities against EGFR tyrosine kinase . It also exhibits inhibitory activity against CDK2/cyclin A2 . The inhibition of these targets leads to changes in cellular processes, disrupting the growth and proliferation of cancer cells .

Biochemical Pathways

The inhibition of EGFR-TK and CDK2 affects multiple biochemical pathways. EGFR-TK is part of the trans-membrane growth factor receptor PTK family, which includes many members that play a crucial role in many cellular activities . CDK2 inhibition affects cell cycle progression, leading to apoptosis induction within cancer cells .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth and proliferation. It exhibits excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against the full 60-cell panel . It also shows superior cytotoxic activities against MCF-7 and HCT-116 .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. It’s worth noting that the development of new anti-cancer compounds often considers principles such as environmental safety, atom economy, and efficiency .

特性

IUPAC Name |

N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4/c1-14-12-19(23-13-16-6-4-3-5-7-16)26-21(24-14)20(15(2)25-26)17-8-10-18(22)11-9-17/h3-12,23H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKKNZBQQZPDDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylonitrile](/img/structure/B2983065.png)

![methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2983066.png)

![4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}-N-(2-ethylphenyl)piperazine-1-carboxamide](/img/structure/B2983068.png)

![Methyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2983070.png)

![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazono}propanal](/img/structure/B2983074.png)

![7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983075.png)

![4-[4-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride](/img/structure/B2983080.png)

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2983082.png)

![N-cyclohexyl-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2983086.png)